molecular formula C22H22N2O2 B15080680 1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol

1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol

Cat. No.: B15080680
M. Wt: 346.4 g/mol
InChI Key: JDFHIKIRIASUFG-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol is an organic compound that features a carbazole moiety linked to a methoxyaniline group through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol typically involves the following steps:

    Formation of the Carbazole Intermediate: The carbazole moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanol Chain: The carbazole intermediate is then reacted with a suitable halogenated propanol derivative under basic conditions to form the desired propanol chain.

    Coupling with Methoxyaniline: Finally, the propanol intermediate is coupled with 4-methoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for 1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the propanol chain can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-(4-hydroxyanilino)-2-propanol: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(9H-carbazol-9-yl)-3-(4-chloroanilino)-2-propanol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-(4-methoxyanilino)propan-2-ol

InChI

InChI=1S/C22H22N2O2/c1-26-18-12-10-16(11-13-18)23-14-17(25)15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,17,23,25H,14-15H2,1H3

InChI Key

JDFHIKIRIASUFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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